

S-acetyl-PEG12-NHS Ester: A Comprehensive Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name:	PEG12-SATA (S-acetyl-PEG12-NHS ester)
CAS No.:	1334169-95-7
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This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of S-acetyl-PEG12-NHS ester, a versatile heterobifunctional crosslinker. This document will delve into the core chemical principles of this reagent, its physicochemical properties, and provide field-proven insights into its application in bioconjugation, drug delivery, and the development of sophisticated biomaterials.

Introduction: The Strategic Advantage of a Heterobifunctional PEGylated Crosslinker

In the landscape of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. S-acetyl-PEG12-NHS ester has emerged as a powerful tool due to its unique trifecta of functionalities: an amine-reactive N-hydroxysuccinimide (NHS) ester, a protected thiol in the form of an S-acetyl group, and a discrete 12-unit polyethylene glycol (PEG) spacer.[1][2] This combination allows for a sequential and controlled conjugation strategy, which is critical for the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and targeted drug delivery systems.[3][4]

The PEG12 spacer is not merely a linker; it imparts significant advantages to the resulting conjugate. This hydrophilic chain can increase the hydrodynamic volume of a molecule, which in a therapeutic context can prolong its circulation time by reducing renal clearance.[5][6] Furthermore, the PEG moiety can mask immunogenic epitopes, thus reducing the potential for an adverse immune response, and enhance the solubility of hydrophobic molecules.[3][5][7]

Physicochemical and Reactive Properties of S-acetyl-PEG12-NHS Ester

A thorough understanding of the chemical and physical properties of S-acetyl-PEG12-NHS ester is fundamental to its successful application. These properties dictate the reagent's stability, reactivity, and handling requirements.

Property	Value	Source(s)
Chemical Formula	C33H59NO17S	[1][8]
Molecular Weight	773.88 g/mol	[1][8]
Purity	Typically >90% to >97% (varies by supplier)	[1]
Appearance	Solid or viscous liquid	[9]
Solubility	Soluble in organic solvents such as DMSO, DMF, acetonitrile, and methylene chloride.[1][8]	[1][8]
Storage Conditions	-20°C, protected from moisture.[8][9] It is recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[2][10]	[8][9]
Reactive Groups	N-hydroxysuccinimide (NHS) ester (amine-reactive) and S- acetyl (protected thiol)	[1]
Spacer Arm	12-unit polyethylene glycol (PEG12)	[1]

Core Functional Groups: A Duality of Reactivity

The utility of S-acetyl-PEG12-NHS ester is rooted in the distinct reactivity of its two terminal functional groups. This dual nature allows for a two-step conjugation process, minimizing the formation of unwanted polymers.[11]

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient functional group for covalently modifying primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[12]

[13] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[14][15]

The efficiency of this reaction is highly pH-dependent.[16][17] At a low pH (<7), primary amines are predominantly protonated ($-\text{NH}_3^+$) and are therefore not nucleophilic, significantly slowing down the reaction.[14] Conversely, at a high pH (>8.5), the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[16] The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[11][13]



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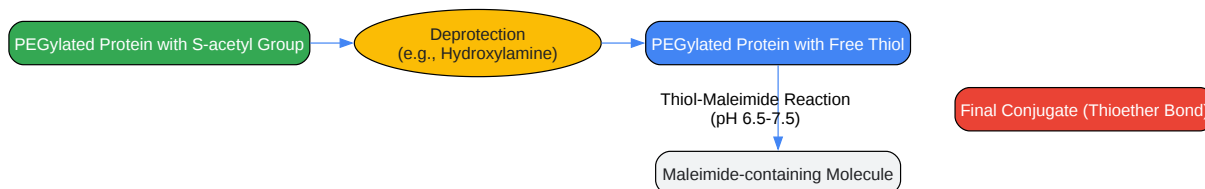
Caption: Reaction of an NHS ester with a primary amine.

The S-acetyl Protected Thiol

The S-acetyl group serves as a stable protecting group for the thiol functionality.[18] This is crucial because free thiols can be readily oxidized to form disulfide bonds, leading to unwanted side reactions. The S-acetyl group is stable under the conditions required for the NHS ester-amine reaction, allowing for the selective modification of amines without premature exposure of the thiol.[19]

Once the amine-reactive coupling is complete, the S-acetyl group can be removed under mild conditions to reveal the free sulfhydryl group ($-\text{SH}$). This deprotection is typically achieved using hydroxylamine hydrochloride at a slightly basic pH.[1][2] Other reagents, such as basic or acidic hydrolysis and 2-aminothiols like cysteamine, have also been described for the

deprotection of S-acetyl groups, though hydroxylamine is commonly used for bioconjugation applications due to its mildness.[18][20][21] The newly exposed thiol can then be used for subsequent conjugation to thiol-reactive groups such as maleimides, haloacetamides, or another thiol to form a disulfide bond.[1][2]



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Caption: Deprotection of the S-acetyl group and subsequent thiol-maleimide conjugation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the use of S-acetyl-PEG12-NHS ester in a typical two-step bioconjugation workflow. It is important to note that these are general guidelines, and optimization may be necessary for specific applications.

Protocol 1: Amine Modification of a Protein

This protocol describes the first step of the conjugation, where the NHS ester of S-acetyl-PEG12-NHS ester is reacted with primary amines on a target protein.

Materials:

- Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
- S-acetyl-PEG12-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[16][22]

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[14]
- Desalting column or dialysis cassette for purification[11][23]

Procedure:

- **Protein Preparation:** Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[4][11] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[10]
- **Reagent Preparation:** Immediately before use, dissolve the S-acetyl-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4][12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[10]
- **Conjugation Reaction:** Add a 10- to 50-fold molar excess of the dissolved S-acetyl-PEG12-NHS ester to the protein solution.[4][11] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[11][14]
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[14][23] The optimal incubation time may need to be determined empirically.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[14]
- **Purification:** Remove the unreacted S-acetyl-PEG12-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[11][23]

Protocol 2: Thiol Deprotection and Subsequent Conjugation

This protocol outlines the deprotection of the S-acetyl group on the PEGylated protein and the subsequent reaction with a maleimide-functionalized molecule.

Materials:

- S-acetyl-PEGylated protein from Protocol 1

- Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 8.5
- Maleimide-functionalized molecule
- Thiol Reaction Buffer (e.g., PBS, pH 6.5-7.5)[11]
- Desalting column or other purification system (e.g., SEC)[11]

Procedure:

- Deprotection: Add the deprotection buffer to the S-acetyl-PEGylated protein solution. Incubate at room temperature for 1-2 hours.
- Purification: Immediately purify the deprotected protein using a desalting column equilibrated with the Thiol Reaction Buffer to remove the deprotection reagents.[11]
- Thiol-Maleimide Conjugation: Add the maleimide-functionalized molecule to the purified, deprotected protein solution. A 1.5- to 10-fold molar excess of the maleimide compound is a good starting point.
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
- Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules.[11]

Conclusion: Enabling Advanced Bioconjugate Design

S-acetyl-PEG12-NHS ester is a highly valuable reagent for the design and synthesis of advanced bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides a robust platform for the controlled and sequential attachment of different molecules. By understanding the underlying chemical principles and following optimized protocols, researchers can effectively leverage this crosslinker to create novel therapeutics, diagnostics, and research tools with enhanced properties and functionalities.

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